molecular formula C11H13N B14731340 1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- CAS No. 5265-63-4

1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro-

Cat. No.: B14731340
CAS No.: 5265-63-4
M. Wt: 159.23 g/mol
InChI Key: VQQAVYDAXAHZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- can be achieved through various methods. One common approach involves the intramolecular cyclization of lactams using alkyllithium reagents . This method typically requires the use of lithium derivatives followed by in situ reduction with lithium aluminum hydride . Another approach involves the use of sodium iodide as a catalyst and tert-butyl hydroperoxide as an oxidant to achieve sulfonyl-radical-involved cascade cyclization .

Industrial Production Methods

Industrial production methods for 1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of sulfonated derivatives, while reduction reactions typically yield fully reduced pyrroloindole derivatives .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit specific enzymes or receptors involved in disease processes . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application.

Properties

CAS No.

5265-63-4

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]indole

InChI

InChI=1S/C11H13N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-2,4,6,10H,3,5,7-8H2

InChI Key

VQQAVYDAXAHZCO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3=CC=CC=C3N2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.